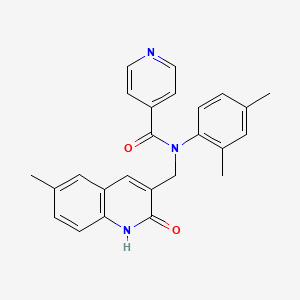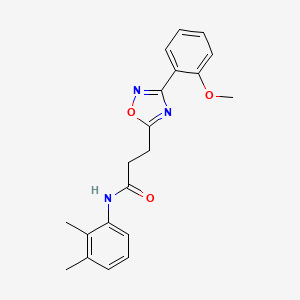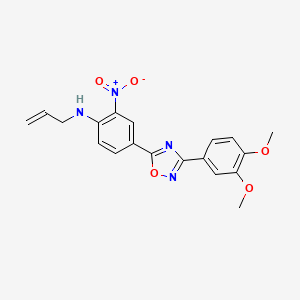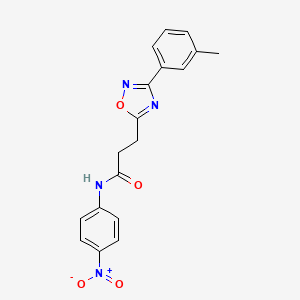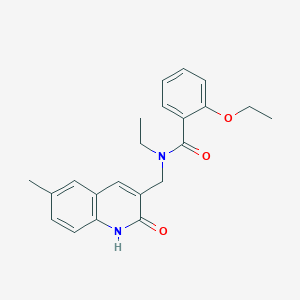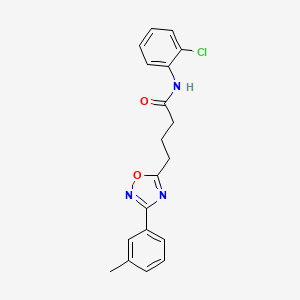
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is believed to exert its effects by binding to specific receptors or transporters in cells. In neuroscience, it binds to gangliosides on the cell membrane and is taken up by axons, allowing for retrograde tracing of neural pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to be safe and effective as a retrograde tracer, with minimal toxicity and high selectivity. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In drug delivery, it has been shown to enhance the targeted delivery of drugs to specific cells.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high selectivity and sensitivity as a tracer, its ability to cross the blood-brain barrier, and its potential as a carrier for targeted drug delivery. However, it also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. In neuroscience, it could be used to study the neural pathways in more detail and to develop new treatments for neurodegenerative diseases. In cancer research, it could be used to develop new chemotherapeutic agents and to improve the targeted delivery of drugs to cancer cells. In drug delivery, it could be used to develop new carriers for targeted drug delivery to specific cells. Additionally, further research is needed to investigate the potential toxicity and safety of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide at higher concentrations.
In conclusion, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to be a valuable tool in scientific research and to contribute to the development of new treatments and therapies.
合成法
The synthesis of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug delivery. In neuroscience, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a retrograde tracer to study the neural pathways in the brain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cancer research, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent probe to detect cancer cells and as a chemotherapeutic agent. In drug delivery, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a carrier for targeted drug delivery to specific cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLKFHJLNWADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)

